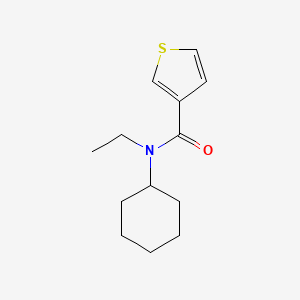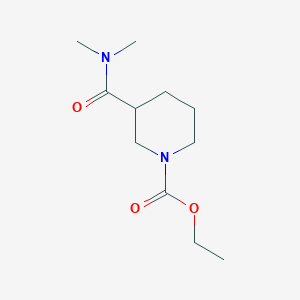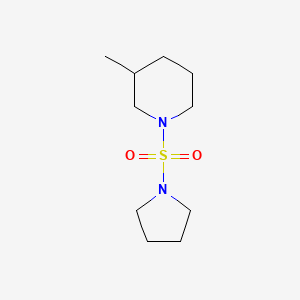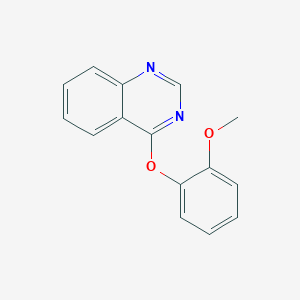
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by the name of CX-5461 and has been extensively studied for its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of CX-5461 involves the inhibition of RNA polymerase I enzyme activity. This enzyme is responsible for the production of ribosomal RNA, which is essential for the production of proteins in cells. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.
Biochemical and Physiological Effects:
The primary biochemical effect of CX-5461 is the inhibition of RNA polymerase I enzyme activity. This leads to a decrease in ribosomal RNA production, which in turn leads to a reduction in protein synthesis in cancer cells. The physiological effects of CX-5461 include the inhibition of cancer cell growth and proliferation, as well as the induction of cancer cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CX-5461 in lab experiments is its specificity for targeting RNA polymerase I enzyme activity. This makes it a useful tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using CX-5461 is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CX-5461. One area of research is the development of more specific inhibitors of RNA polymerase I enzyme activity. Another area of research is the investigation of the potential use of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the role of CX-5461 in other cellular processes, such as DNA repair and cell cycle regulation, is an area of ongoing research.
Métodos De Síntesis
The synthesis of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide involves the reaction of 3-methyl-2-butanone with cyclohexylamine, followed by the addition of cyanamide and hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
The primary application of 2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide is in the field of cancer research. It has been found to be effective in inhibiting the growth of cancer cells in various types of cancers, including breast, ovarian, and pancreatic cancer. CX-5461 works by targeting the RNA polymerase I enzyme, which is responsible for the production of ribosomal RNA. By inhibiting this enzyme, CX-5461 prevents the cancer cells from producing the necessary proteins for their growth and survival.
Propiedades
IUPAC Name |
2-(carbamoylamino)-N-cyclohexyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-8(2)10(15-12(13)17)11(16)14-9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3,(H,14,16)(H3,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZBBTJKJMVCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)



![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)






